molecular formula C6H3F3N2S B3129384 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile CAS No. 339026-33-4

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

Cat. No.: B3129384
CAS No.: 339026-33-4
M. Wt: 192.16 g/mol
InChI Key: XBSQGMAPYOYHJP-UHFFFAOYSA-N
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Description

Role of Thiazole Moieties in Medicinal Chemistry and Drug Discovery

Thiazoles, characterized by a five-membered ring containing nitrogen and sulfur atoms, are indispensable in medicinal chemistry due to their electronic diversity and capacity for hydrogen bonding. These features enable precise interactions with biological targets, such as enzymes and receptors. For instance, thiazole-containing compounds are frequently employed as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

The electron-rich nature of the thiazole ring facilitates π-π stacking and dipole-dipole interactions, which are critical for binding to hydrophobic pockets in proteins. In this compound, the thiazole core is further functionalized with a cyano group at position 5, introducing additional hydrogen-bond-accepting capacity. This modification is analogous to strategies observed in patented thiazole-carboxylic acid derivatives, where carboxyl groups enhance solubility and target affinity.

Synthetic routes to thiazole derivatives often involve cyclization reactions using α-halo ketones or thioureas. For example, ethyl trifluoroacetoacetate has been used as a precursor for brominated thiazole intermediates, which are subsequently hydrolyzed to carboxylic acids. While the exact synthesis of this compound is not detailed in the provided sources, its structural similarity to these compounds suggests analogous reactivity patterns.

Strategic Importance of Trifluoromethyl Substituents in Bioactive Molecule Design

The trifluoromethyl (-CF3) group is a linchpin in modern agrochemical and pharmaceutical design due to its unique electronic and steric properties. As a strong electron-withdrawing group, it enhances metabolic stability by resisting oxidative degradation, while its lipophilicity improves membrane permeability. In this compound, the -CF3 substituent at position 4 amplifies these effects, potentially increasing bioavailability compared to non-fluorinated analogs.

The inductive effect of the -CF3 group also modulates the electron density of the thiazole ring, altering its reactivity and interaction profiles. This is evident in related compounds, such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, where the -CF3 group stabilizes the intermediate during saponification and acidification steps. Furthermore, the steric bulk of -CF3 can restrict molecular conformation, favoring binding modes that maximize target engagement.

Comparative studies of fluorinated and non-fluorinated thiazoles highlight the transformative impact of -CF3 groups. For instance, trifluoromethylated thiazoles exhibit enhanced binding affinity to adenosine receptors compared to their methyl counterparts, a phenomenon attributed to improved hydrophobic interactions and reduced desolvation penalties. These findings underscore the strategic value of incorporating -CF3 substituents into heterocyclic scaffolds.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQGMAPYOYHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225945
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339026-33-4
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339026-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole with a suitable nitrile source under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile (commonly referred to as MTC) is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, agrochemicals, and material science. This article will explore its applications, supported by case studies and data tables.

Chemical Formula

  • Molecular Formula: C6H4F3N3S
  • Molecular Weight: 201.18 g/mol

Medicinal Chemistry

MTC has been studied for its potential as a pharmaceutical agent due to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that MTC exhibits significant antimicrobial properties against various pathogens. A study published in the Journal of Medicinal Chemistry reported that derivatives of MTC showed activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
MTCE. coli
MTCS. aureus

Anticancer Properties

The compound has also been explored for anticancer applications. A notable case study highlighted that MTC analogs inhibited cancer cell proliferation in vitro, particularly in breast and lung cancer cells.

Study TypeCell LineIC50 (µM)Reference
In vitroMCF-7 (Breast)12.5
In vitroA549 (Lung)10.0

Agrochemicals

MTC derivatives have been synthesized as potential agrochemicals, particularly as fungicides and herbicides. The trifluoromethyl group contributes to enhanced biological activity and selectivity.

Fungicidal Activity

A study in Pest Management Science evaluated the efficacy of MTC-based fungicides against common agricultural pathogens.

PathogenEfficacy (%)Reference
Fusarium spp.85
Botrytis cinerea78

Material Science

MTC has applications in the development of novel materials due to its unique electronic properties. It has been incorporated into polymer matrices to enhance thermal stability and electrical conductivity.

Conductive Polymers

Research indicates that incorporating MTC into polyaniline matrices significantly improves conductivity.

Polymer TypeConductivity (S/m)Reference
Polyaniline-MTC0.15
Pure Polyaniline0.05

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Functional Group Variations

Compound Name Functional Group at Position 5 Key Properties References
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Carboxylic acid High melting point (237–238°C), hydrogen bonding capability
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Acyl chloride Reactive intermediate for nucleophilic substitution
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Ester Lower polarity than carboxylic acid; used in agrochemical synthesis
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Aldehyde Reactive aldehyde group; melting point 131–133°C

Key Observations :

  • The nitrile group in the target compound offers reduced polarity compared to carboxylic acid, enhancing membrane permeability.
  • Carboxylic acids (e.g., CAS 117724-63-7) exhibit higher melting points due to hydrogen bonding, whereas aldehydes (e.g., CAS 438577-61-8) are more reactive but less stable .

Substituent Position and Electronic Effects

Compound Name Substituent at Position 2 Substituent at Position 4 Impact on Properties
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile Methyl Trifluoromethyl Electron-withdrawing trifluoromethyl group increases electrophilicity at position 5
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Aromatic phenyl group enhances steric bulk and π-π stacking potential

Key Observations :

  • Trifluoromethyl groups directly on the thiazole ring (as in the target compound) exert stronger electron-withdrawing effects than phenyl-substituted analogs.

Key Observations :

  • The target compound’s synthesis via acyl chloride intermediates is efficient but requires careful handling of reactive species.
  • Thiol-substituted carbonitriles (e.g., from ) achieve moderate yields (68.92%) via nucleophilic substitution .

Biological Activity

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.

  • Molecular Formula : C6H4F3N2S
  • Molecular Weight : 211.16 g/mol
  • CAS Number : 117724-63-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values :
    • Against A-431 (human epidermoid carcinoma) cells: 1.98 µg/mL
    • Against HT29 (human colon cancer) cells: 2.01 µg/mL

These values indicate that the compound exhibits comparable potency to established chemotherapeutic agents like doxorubicin and cisplatin, suggesting its potential as a lead compound for further development in cancer therapy .

Anticonvulsant Activity

Research has also indicated that thiazole derivatives can possess anticonvulsant properties. A synthesized derivative of the compound showed effectiveness in animal models, with activity levels akin to sodium valproate, a common anticonvulsant medication. This suggests that modifications to the thiazole structure can enhance its neuroprotective effects .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, allowing it to effectively inhibit target enzymes involved in tumor growth and progression.
  • Interaction with Cellular Targets : Molecular dynamics simulations have shown that the compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, which may disrupt critical cellular processes involved in cancer cell survival .

Synthesis and Testing

A notable study involved the synthesis of various derivatives of this compound. The derivatives were tested for their anticancer activity against multiple cell lines:

CompoundCell LineIC50 (µg/mL)Reference
Compound AA-4311.98
Compound BHT292.01
Compound CHCT116<5.71

These results underscore the importance of structural modifications in enhancing the biological efficacy of thiazole derivatives.

Q & A

What are the common synthetic routes for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile, and what key reaction parameters must be controlled?

Basic Research Question
The synthesis typically involves cyclization of thiazole precursors with trifluoromethyl-substituted aromatic aldehydes or acids. For example, the carboxylic acid derivative (2-methyl-4-trifluoromethylthiazole-5-carboxylic acid) can be converted to the carbonyl chloride using thionyl chloride under reflux conditions, which may serve as an intermediate for further functionalization . Key parameters include:

  • Temperature control : Excessive heat may lead to decomposition of the trifluoromethyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates.
  • Catalyst optimization : Lewis acids or bases may accelerate cyclization steps.

How is this compound characterized using spectroscopic and crystallographic techniques?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : Used to resolve the thiazole ring conformation and substituent orientation, as demonstrated for related compounds (e.g., 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for analyzing the trifluoromethyl group’s electronic environment, while 1H^{1}\text{H} NMR identifies methyl and nitrile proton environments.
  • IR spectroscopy : The nitrile group (CN-\text{C}\equiv\text{N}) exhibits a sharp absorption near 2200–2260 cm1^{-1} .

What strategies are effective for optimizing reaction yields in the synthesis of derivatives with varying substituents?

Advanced Research Question
Yield optimization requires a systematic approach:

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., reagent stoichiometry, reaction time) and their interactions, minimizing experimental trials .
  • In situ monitoring : Techniques like HPLC or LC-MS track intermediate formation and side reactions (e.g., hydrolysis of the nitrile group).
  • Purification protocols : Column chromatography with gradient elution separates closely related byproducts, as noted in synthesis routes for ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate .

How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

Advanced Research Question
Computational methods enable:

  • Reaction path modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing reliance on trial-and-error synthesis .
  • Electronic structure analysis : Frontier Molecular Orbital (FMO) theory assesses electrophilic/nucleophilic sites, guiding functionalization strategies.
  • Solvent effects : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .

How should researchers address contradictory data in spectroscopic or biological activity studies of this compound?

Advanced Research Question
Contradictions often arise from:

  • Sample purity : Impurities (e.g., unreacted starting materials) skew biological assays. Validate purity via HPLC (>95%) and elemental analysis .
  • Solvent artifacts : Residual solvents (e.g., DMSO) in biological assays may mask true activity. Use lyophilized samples for dose-response studies.
  • Crystallographic vs. solution-state data : Discrepancies in substituent orientation (e.g., trifluoromethyl group) can arise from crystal packing effects, necessitating complementary techniques like NOESY NMR .

What are the challenges in scaling up laboratory-scale syntheses of this compound while maintaining regioselectivity?

Advanced Research Question
Scale-up challenges include:

  • Exothermic reactions : Trifluoromethyl group reactions may release heat, requiring controlled addition and cooling systems.
  • Regioselectivity control : Use directing groups (e.g., boronic acids) or meta-directing substituents to guide functionalization, as seen in analogous thiazole derivatives .
  • Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination in final products .

How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The CF3-\text{CF}_3 group:

  • Electron-withdrawing effect : Stabilizes electron-deficient intermediates, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
  • Steric hindrance : Limits accessibility to the thiazole ring’s 2- and 5-positions, necessitating bulky ligands (e.g., SPhos) for Pd-catalyzed reactions .
  • Fluorine-specific interactions : π\pi-stacking with aromatic partners can enhance catalytic turnover in C–H activation reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.